molecular formula C10H15N B3428750 2-Phenylbutan-2-amine CAS No. 6948-04-5

2-Phenylbutan-2-amine

Cat. No.: B3428750
CAS No.: 6948-04-5
M. Wt: 149.23 g/mol
InChI Key: XTTQGFJZEYVZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbutan-2-amine is an organic compound belonging to the class of phenylalkylamines It is characterized by a phenyl group attached to the second carbon of a butan-2-amine structure

Safety and Hazards

The safety data sheet for a similar compound, “4-Phenyl-2-butanone”, suggests that it should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research and application of “2-Phenylbutan-2-amine” and similar amines involve overcoming the challenges in their synthesis, such as disfavored reaction equilibrium, poor substrate scope, and product inhibition . Protein engineering techniques and the incorporation of ω-transaminases in multi-enzymatic cascades are being explored to improve their synthetic applicability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutan-2-one using ammonia or an amine donor in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the alkylation of phenylacetonitrile with ethyl bromide followed by reduction of the resulting nitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize high-pressure hydrogenation in the presence of metal catalysts such as palladium or platinum on carbon . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Phenylbutan-2-one.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylbutan-2-amines.

Comparison with Similar Compounds

    2-Phenylpropan-2-amine: Similar structure but with a shorter carbon chain.

    4-Phenylbutan-2-amine: An isomer with the phenyl group attached to the fourth carbon.

    2-Phenylbutan-1-amine: Similar structure but with the amine group on the first carbon.

Uniqueness: 2-Phenylbutan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the phenyl and amine groups allows for unique reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTQGFJZEYVZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944794
Record name (+/-)-1-Methyl-1-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22148-77-2, 6948-04-5
Record name (1)-1-Methyl-3-phenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-1-Methyl-1-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylbutan-2-amine
Reactant of Route 2
2-Phenylbutan-2-amine
Reactant of Route 3
2-Phenylbutan-2-amine
Reactant of Route 4
2-Phenylbutan-2-amine
Reactant of Route 5
2-Phenylbutan-2-amine
Reactant of Route 6
2-Phenylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.